Idralfidine
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Overview
Description
Idralfidine is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It belongs to the class of indole derivatives, which are known for their diverse biological activities and importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Idralfidine typically involves the construction of the indole ring system, which can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to construct the indole core . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Idralfidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Idralfidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Idralfidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The compound’s effects are mediated through pathways involving calcium channels and other signaling molecules .
Comparison with Similar Compounds
Idralfidine is compared with other indole derivatives, such as:
Isradipine: A dihydropyridine calcium channel blocker used for hypertension.
Ivabradine: A heart rate-lowering agent that selectively inhibits If channels.
Uniqueness
This compound’s uniqueness lies in its versatile reactivity and broad spectrum of biological activities. Unlike other indole derivatives, it exhibits a unique combination of chemical stability and reactivity, making it suitable for various applications in research and industry .
List of Similar Compounds
- Isradipine
- Ivabradine
- Indomethacin
- Pindolol
- Panobinostat
This compound’s diverse applications and unique properties make it a compound of significant interest in multiple fields of scientific research.
Properties
CAS No. |
95668-39-6 |
---|---|
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-6-10(16)3-2-9(8)7-14-15-11-12-4-5-13-11;/h2-3,6-7,16H,4-5H2,1H3,(H2,12,13,15);1H/b14-7+; |
InChI Key |
YUFXJTOCLPFKFK-FJUODKGNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)/C=N/NC2=NCCN2.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C=NNC2=NCCN2.Cl |
Origin of Product |
United States |
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